n-Hexyl-1,3-propanediamine
Overview
Description
n-Hexyl-1,3-propanediamine: is an organic compound with the molecular formula C9H22N2 . It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexyl chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Acrylonitrile: One common method involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.
Hydrogenation: Another method includes the hydrogenation of nitriles in the presence of catalysts such as Raney nickel or palladium on carbon.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Hexyl-1,3-propanediamine can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various amine derivatives.
Substitution: This compound can participate in substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxides: Oxidation can yield oxides of this compound.
Amine Derivatives: Reduction can produce various amine derivatives.
Substituted Compounds: Substitution reactions can yield halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer in the production of polyamides and other polymers.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology:
Antimicrobial Agents: Incorporated into polymers with intrinsic antimicrobial properties.
Medicine:
Drug Development: Used in the synthesis of pharmaceutical compounds with potential anticancer activity.
Industry:
Corrosion Inhibitors: Applied in formulations for corrosion inhibition in industrial systems.
Adhesives: Utilized in the production of adhesives and sealants.
Mechanism of Action
Molecular Targets and Pathways:
Antimicrobial Activity: The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Coordination Chemistry: Acts as a ligand, forming complexes with metals that can catalyze various chemical reactions.
Comparison with Similar Compounds
1,3-Propanediamine: A simpler diamine with similar properties but lacks the hexyl chain.
1,6-Diaminohexane: Another diamine with a longer carbon chain, used in similar applications.
Uniqueness:
Properties
IUPAC Name |
N'-hexylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWPMNGNEAEOIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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